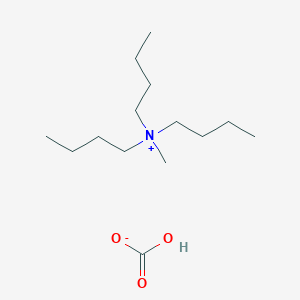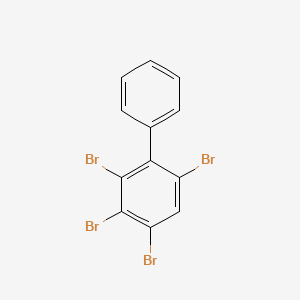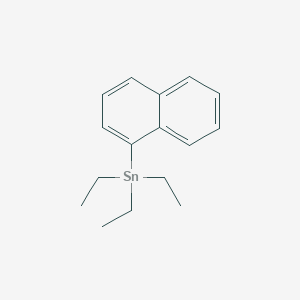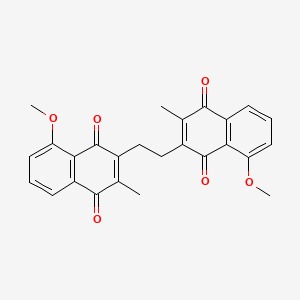![molecular formula C11H16O4 B14311459 Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- CAS No. 117132-08-8](/img/no-structure.png)
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[331]nonane-2,4-dione, 9,9-dimethoxy- is an organic compound with the molecular formula C₁₁H₁₆O₄ It is a bicyclic ketone with two methoxy groups attached to the ninth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclopentadiene can react with maleic anhydride to form the bicyclo[2.2.1]heptane structure, which can then be modified to form the bicyclo[3.3.1]nonane core.
Introduction of the Ketone Groups: The ketone groups at positions 2 and 4 can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Addition of Methoxy Groups: The methoxy groups can be introduced through a methylation reaction using reagents such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the oxidation and methylation steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium ethoxide (NaOEt), methyl iodide (CH₃I)
Major Products Formed
Oxidation: Oxidized derivatives with additional ketone or carboxylic acid groups
Reduction: Alcohol derivatives
Substitution: Compounds with different functional groups replacing the methoxy groups
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound has shown potential in drug development due to its unique structure and reactivity.
Material Science: Its derivatives are used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- involves its interaction with molecular targets through its functional groups. For instance, its antifungal activity is attributed to its ability to interact with fungal enzymes such as cellobiose dehydrogenase and endo β-1,4 xylanase, disrupting their function and inhibiting fungal growth . Additionally, it can modulate inflammatory pathways by interacting with human TNF-α and Interleukin IL-1b proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane-2,4-dione: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
Bicyclo[3.3.1]nonane-2,9-dione: Has ketone groups at different positions, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: Smaller bicyclic structure with different chemical properties and reactivity.
Uniqueness
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- is unique due to the presence of methoxy groups, which enhance its reactivity in nucleophilic substitution reactions and its potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Eigenschaften
| 117132-08-8 | |
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione |
InChI |
InChI=1S/C11H16O4/c1-14-11(15-2)7-4-3-5-8(11)10(13)6-9(7)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CFBRRDQMCNWXLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2CCCC1C(=O)CC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)



